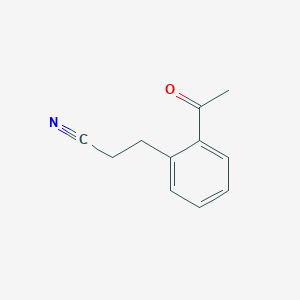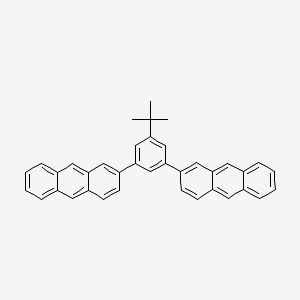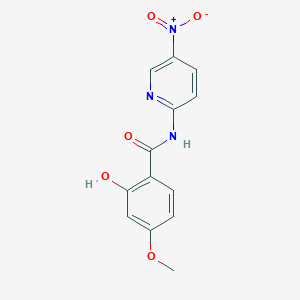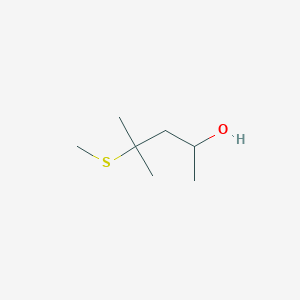
4-Methyl-4-(methylsulfanyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(methylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C7H16OS It is a secondary alcohol with a methylsulfanyl group attached to the fourth carbon of the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(methylsulfanyl)pentan-2-ol typically involves the reaction of 4-methyl-4-(methylsulfanyl)pentan-2-one with a reducing agent. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(methylsulfanyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-Methyl-4-(methylsulfanyl)pentan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 4-Methyl-4-(methylsulfanyl)pentane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Methyl-4-(methylsulfanyl)pentan-2-chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-Methyl-4-(methylsulfanyl)pentan-2-one.
Reduction: 4-Methyl-4-(methylsulfanyl)pentane.
Substitution: 4-Methyl-4-(methylsulfanyl)pentan-2-chloride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(methylsulfanyl)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(methylsulfanyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The presence of the methylsulfanyl group may also contribute to its unique chemical properties and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentanol: A structurally similar compound with a hydroxyl group on the second carbon and a methyl group on the fourth carbon.
4-Methyl-4-(methylsulfanyl)pentan-2-one: The corresponding ketone of 4-Methyl-4-(methylsulfanyl)pentan-2-ol.
4-Methyl-4-(methylsulfanyl)pentane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-methyl-4-methylsulfanylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYGJXCIKUEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837158 |
Source


|
| Record name | 4-Methyl-4-(methylsulfanyl)pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827024-52-2 |
Source


|
| Record name | 4-Methyl-4-(methylsulfanyl)pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
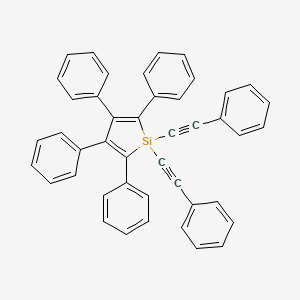
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)


![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
